Methyl β-L-Arabinopyranoside-d3
Description
Methyl β-L-Arabinopyranoside-d3 is a deuterated derivative of methyl β-L-arabinopyranoside, where three hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where it serves as an internal standard for quantifying non-deuterated analogs in complex mixtures . The compound retains the β-anomeric configuration (C1-OH group in axial position) and L-arabinose stereochemistry, distinguishing it from D-configured or α-anomer variants. Its molecular formula is C₆H₉D₃O₅, with a monoisotopic mass of 167.09 g/mol (deuterium substitution increases mass by ~3.02 g/mol compared to the non-deuterated form) .
Properties
Molecular Formula |
C₆H₉D₃O₅ |
|---|---|
Molecular Weight |
167.17 |
Synonyms |
β-L-Arabinopyranoside Methyl Ether-d3; NSC 25272-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between Methyl β-L-Arabinopyranoside-d3 and related arabinopyranosides:
Key Comparison Points
Anomeric Configuration: β-L vs. α-D (e.g., Methyl α-D-Arabinopyranoside) or α-L (e.g., 4-Methylumbelliferyl derivative) configurations influence enzyme specificity and binding affinity in glycosidase assays . Aglycone Diversity: Compounds like Peonidin 3-Arabinoside incorporate anthocyanin aglycones, enabling applications in natural product chemistry, while benzyl or 4-methylumbelliferyl groups enhance solubility or fluorescence .
Synthetic Methods: this compound is synthesized via deuterated methanol in glycosylation reactions, analogous to non-deuterated analogs using catalysts like BF₃·Et₂O or TMSOTf . Protective group strategies (e.g., benzoyl, acetyl) are employed in derivatives like Benzyl β-D-Arabinopyranoside to direct regioselective glycosylation .
Functional Applications: Analytical Standards: Deuterated forms are critical for quantitative NMR/MS, while fluorogenic substrates (e.g., 4-Methylumbelliferyl derivatives) enable high-throughput enzymatic assays . Biological Probes: Anthocyanin derivatives (e.g., Peonidin 3-Arabinopyranoside) are studied for antioxidant properties, whereas disaccharides (e.g., 3-Methylbutyl glucoside) serve as flavor precursors .
Research Findings and Data
- Enzyme Specificity: α-L-Arabinopyranosides (e.g., 4-Methylumbelliferyl derivative) are hydrolyzed by α-L-arabinosidases, whereas β-anomers resist cleavage, highlighting stereochemical selectivity .
- Thermal Stability: Benzyl-protected arabinopyranosides exhibit enhanced stability under acidic conditions compared to methyl glycosides, critical for oligosaccharide synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
